molecular formula C13H19Cl2F3N2 B8190331 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine dihydrochloride

1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine dihydrochloride

Cat. No.: B8190331
M. Wt: 331.20 g/mol
InChI Key: KJTJAGHGOJUJPY-UHFFFAOYSA-N
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Description

1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine dihydrochloride is a fluorinated piperazine derivative characterized by a benzyl group at the 1-position and a 2,2,2-trifluoroethyl substituent at the 3-position of the piperazine ring. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical research . However, commercial availability of this compound has been discontinued, as noted by CymitQuimica, though the reasons remain unspecified .

Properties

IUPAC Name

1-benzyl-3-(2,2,2-trifluoroethyl)piperazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2.2ClH/c14-13(15,16)8-12-10-18(7-6-17-12)9-11-4-2-1-3-5-11;;/h1-5,12,17H,6-10H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTJAGHGOJUJPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N1)CC(F)(F)F)CC2=CC=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl chloride and 2,2,2-trifluoroethylamine.

    Reaction Conditions: The reaction between benzyl chloride and 2,2,2-trifluoroethylamine is carried out in the presence of a base, such as sodium hydroxide, to form the intermediate 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine.

    Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the dihydrochloride salt of the compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo substitution reactions with various electrophiles, such as alkyl halides or acyl chlorides, to form substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.

Scientific Research Applications

Chemistry

1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine dihydrochloride serves as an intermediate in the synthesis of more complex organic molecules. Its unique trifluoroethyl group enhances lipophilicity, making it a valuable building block in organic synthesis.

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescriptionCommon Reagents
OxidationConverts to carboxylic acids or aldehydesPotassium permanganate, Chromium trioxide
ReductionConverts ketone groups to alcoholsLithium aluminum hydride, Sodium borohydride
SubstitutionForms various substituted derivativesSodium hydride, Potassium tert-butoxide

Biology

Research has indicated that this compound exhibits potential biological activity. It is being investigated for its interactions with biomolecules and its therapeutic properties.

Mechanism of Action
The trifluoroethyl group may facilitate interactions with lipid membranes and proteins, while the piperazine ring could modulate receptor or enzyme activity.

Table 2: Biological Activities of this compound

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibitory effects against bacterial strains
NeuropharmacologicalPotential effects on serotonin receptors

Medicine

The compound is explored for its therapeutic properties, particularly as a precursor for drug development. Its structural features suggest potential applications in treating various conditions.

Case Study: Anticancer Mechanism
A study demonstrated that this compound induces apoptosis via the intrinsic pathway in several cancer cell lines.

Table 3: Cell Lines Tested for Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)15Apoptosis induction
MCF-7 (Breast)20Cell cycle arrest
A549 (Lung)25Intrinsic pathway activation

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Properties of 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine Dihydrochloride and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Fluorine Atoms Pharmacological Activity Safety Notes
This compound C₁₃H₁₇Cl₂F₃N₂ (estimated) ~331 (estimated) Benzyl (1-position), Trifluoroethyl (3-position) 3 Not explicitly reported; inferred CNS activity from structural analogs Potential nitrosation risk under nitrite exposure
1-Benzylpiperazine dihydrochloride (BZP) C₁₁H₁₈Cl₂N₂ 249.18 Benzyl (1-position) 0 Stimulant, dopamine/norepinephrine reuptake inhibition High nitrosation potential
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) C₁₁H₁₃F₃N₂ 230.23 3-Trifluoromethylphenyl (1-position) 3 Serotonin receptor agonist Lower nitrosation risk due to aromatic substitution
1-(3-Chlorophenyl)piperazine (mCPP) C₁₀H₁₃ClN₂ 196.68 3-Chlorophenyl (1-position) 0 Mixed serotonin receptor activity; anxiogenic effects Moderate mutagenicity in vivo
1-(2-Fluorobenzyl)piperazine dihydrochloride C₁₁H₁₅Cl₂FN₂ 267.17 2-Fluorobenzyl (1-position) 1 Dopamine receptor modulation (inferred) Limited safety data available

Substituent Effects on Pharmacological Activity

  • Trifluoroethyl vs. Trifluoromethylphenyl : The target compound’s trifluoroethyl group on the piperazine nitrogen introduces conformational flexibility and enhanced lipophilicity compared to TFMPP’s rigid trifluoromethylphenyl substituent. This may improve blood-brain barrier penetration but reduce receptor specificity .
  • Benzyl vs. Aromatic Substitutions : The benzyl group in BZP and the target compound confers affinity for dopamine transporters, whereas aryl substituents (e.g., in TFMPP, mCPP) favor serotonin receptor binding .

Fluorine Impact on Physicochemical Properties

Fluorination increases metabolic stability and lipophilicity.

Biological Activity

1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine dihydrochloride is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a benzyl group and a trifluoroethyl moiety. This unique structure is believed to influence its biological activity through enhanced lipophilicity and receptor interactions.

Synthesis

The synthesis typically involves multi-step organic reactions:

  • Alkylation of piperazine with benzyl chloride.
  • Nucleophilic substitution to introduce the trifluoroethyl group.
  • Oxidation to form ketone functionalities.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

In vitro studies have shown that derivatives of piperazine compounds can inhibit cancer cell proliferation. For example:

  • IC50 values against human breast cancer cells (MDA-MB-231 and MCF-7) were reported between 19.9 µM to 75.3 µM .
  • Compounds structurally related to this piperazine derivative demonstrated significant antiproliferative effects across various cancer cell lines, suggesting potential as anticancer agents.

The compound's mechanism may involve interaction with specific molecular targets:

  • The trifluoroethyl group enhances membrane permeability, facilitating interaction with lipid membranes.
  • The piperazine ring can modulate enzyme activity or receptor binding, impacting signaling pathways related to cell growth and apoptosis.

Toxicity and Safety Profile

Safety assessments indicate that the compound may cause skin and eye irritation, as well as respiratory issues upon exposure. The GHS classification highlights:

  • H302 : Harmful if swallowed.
  • H315 : Causes skin irritation.
  • H319 : Causes serious eye irritation .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

Compound NameStructureNotable ActivityIC50 (µM)
1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazinePiperazine with trifluoroethylAnticancer19.9 - 75.3
BenzoylpiperidineSimilar core structureMAGL Inhibitor0.84 - 80
1-Benzyl-4-(2,2,2-trifluoro-ethyl)-piperazineDifferent substitution patternAntiproliferativeVaries

Case Studies

Several studies have investigated the biological activity of piperazine derivatives:

  • Study on Antiproliferative Effects : Research indicated that modifications in the piperazine structure could enhance anticancer activity. The introduction of specific substituents improved binding affinity and selectivity for cancer cell receptors .
  • MAGL Inhibition Studies : A study on related benzoylpiperidine compounds revealed their potential as reversible inhibitors of monoacylglycerol lipase (MAGL), which is implicated in cancer progression .

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